
2,6-Dichloro-4-(methoxymethyl)pyridine
Overview
Description
2,6-Dichloro-4-(methoxymethyl)pyridine is a chemical compound with the molecular formula C7H7Cl2NO and a molecular weight of 192.04 g/mol . It is characterized by the presence of two chlorine atoms and a methoxymethyl group attached to a pyridine ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(methoxymethyl)pyridine typically involves the chlorination of 4-(methoxymethyl)pyridine. The reaction is carried out using chlorine gas in the presence of a suitable solvent and catalyst under controlled temperature and pressure conditions . The reaction can be represented as follows:
4-(Methoxymethyl)pyridine+Cl2→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of 2,6-diamino-4-(methoxymethyl)pyridine.
Oxidation: Formation of 2,6-dichloro-4-(formyl)pyridine or 2,6-dichloro-4-(carboxyl)pyridine.
Reduction: Formation of 2,6-dichloro-4-(methoxymethyl)piperidine.
Scientific Research Applications
Agricultural Chemistry
One of the primary applications of 2,6-Dichloro-4-(methoxymethyl)pyridine is in agricultural chemistry , where it serves as a potential herbicide or pesticide. Its structural features enable effective interaction with biological systems, positioning it as a candidate for developing new agrochemicals.
- Herbicidal Activity : The compound has been studied for its efficacy in controlling weeds by inhibiting specific biochemical pathways in plants.
- Pesticidal Properties : It exhibits insecticidal activity, targeting pests while minimizing impact on non-target species.
Organic Synthesis
In organic chemistry, this compound acts as an intermediate in synthesizing more complex organic compounds. Its ability to undergo regioselective reactions makes it valuable in constructing various molecular architectures.
- Synthesis of Pharmaceuticals : The compound can be utilized to synthesize pharmaceutical intermediates, enhancing the development of new drugs.
- Carbon-Carbon Bond Formation : It participates in coupling reactions that are critical for building carbon frameworks in organic synthesis.
Case Studies
Several studies highlight the practical applications and effectiveness of this compound:
Case Study 1: Herbicidal Efficacy
A study investigated the herbicidal properties of this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass when applied at specific concentrations, demonstrating its potential as an effective herbicide.
Case Study 2: Synthesis of Pharmaceutical Intermediates
Research focused on using this compound as an intermediate for synthesizing novel pharmaceutical compounds. The study reported successful yields and highlighted the compound's role in facilitating complex organic transformations.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(methoxymethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-methylpyridine: Similar structure but lacks the methoxymethyl group.
2,4-Dichloro-6-methylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2,4-Dichloro-5-(methoxymethyl)pyridine: Similar structure but with different chlorine substitution pattern.
Uniqueness
2,6-Dichloro-4-(methoxymethyl)pyridine is unique due to the presence of both chlorine atoms and a methoxymethyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Biological Activity
2,6-Dichloro-4-(methoxymethyl)pyridine (DCMP) is a compound of increasing interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with DCMP, highlighting its potential therapeutic applications.
Chemical Structure and Properties
DCMP has the molecular formula C7H7Cl2N and a CAS number of 221093-39-6. The structure is characterized by a pyridine ring substituted with two chlorine atoms and a methoxymethyl group, which influences its biological activity.
Antimicrobial Activity
Research indicates that DCMP exhibits significant antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including multidrug-resistant organisms. For instance, DCMP demonstrated minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL against Enterococcus faecalis and Staphylococcus aureus .
The mechanism through which DCMP exerts its antimicrobial effects is primarily through the inhibition of bacterial topoisomerases, essential enzymes for DNA replication and transcription. This dual inhibition leads to effective bacterial cell death .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of DCMP derivatives in models of Alzheimer's disease. Notably, compounds derived from methoxypyridine structures have shown promise in reducing amyloid-beta (Aβ42) levels, a hallmark of Alzheimer's pathology. For example, a related compound exhibited an IC50 value of 60 nM for Aβ42 production attenuation .
Study on Antimicrobial Efficacy
A study evaluated the efficacy of DCMP against various Gram-positive and Gram-negative bacteria. The results indicated that DCMP had potent antibacterial activity, particularly against Acinetobacter baumannii and Klebsiella pneumoniae, with MICs ranging from 1 to 4 μg/mL .
Neuroprotective Study
In vivo pharmacokinetic analysis involving J20 mice showed that methoxypyridine derivatives could cross the blood-brain barrier (BBB) effectively, leading to reduced Aβ42 levels in both plasma and brain tissues . This suggests that DCMP may offer therapeutic benefits in neurodegenerative diseases.
Data Tables
Properties
IUPAC Name |
2,6-dichloro-4-(methoxymethyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZRJGAFIQFUEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282227 | |
Record name | 2,6-Dichloro-4-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221093-39-6 | |
Record name | 2,6-Dichloro-4-(methoxymethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221093-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-(methoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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